![molecular formula C17H21I2N5O3 B14174058 Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate CAS No. 397881-03-7](/img/structure/B14174058.png)
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a benzoate ester group and two iodine atoms attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-bis(propan-2-ylamino)-1,3,5-triazine, which is then reacted with 3,5-diiodobenzoic acid to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the benzoate ester group.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial and anticancer effects by disrupting essential biological pathways in microorganisms and cancer cells . The iodine atoms may also play a role in enhancing the compound’s biological activity by facilitating its binding to target molecules.
Comparación Con Compuestos Similares
Methyl 4-{[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}-3,5-diiodobenzoate can be compared with other triazine derivatives, such as:
Methyl 3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoate: This compound has a similar triazine structure but lacks the iodine atoms, which may result in different biological activities.
4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylaMino)-1,3,5-triazin-2-ylaMino)benzoic Acid: This compound also features a triazine ring but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
397881-03-7 |
|---|---|
Fórmula molecular |
C17H21I2N5O3 |
Peso molecular |
597.2 g/mol |
Nombre IUPAC |
methyl 4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-3,5-diiodobenzoate |
InChI |
InChI=1S/C17H21I2N5O3/c1-8(2)20-15-22-16(21-9(3)4)24-17(23-15)27-13-11(18)6-10(7-12(13)19)14(25)26-5/h6-9H,1-5H3,(H2,20,21,22,23,24) |
Clave InChI |
ANLDLCDMMRAZDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)OC2=C(C=C(C=C2I)C(=O)OC)I)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


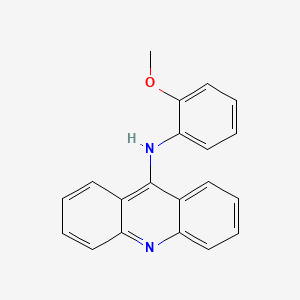
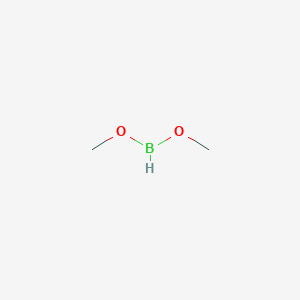
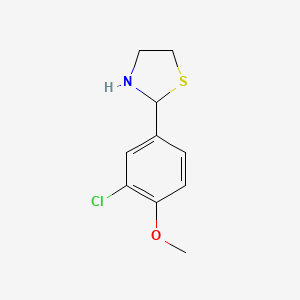
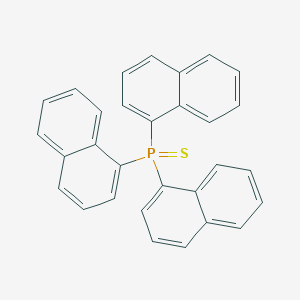
![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
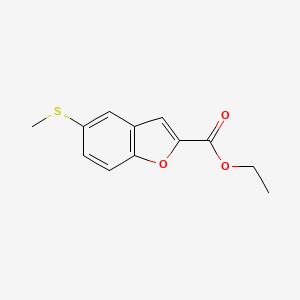
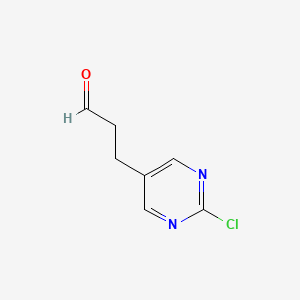
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)

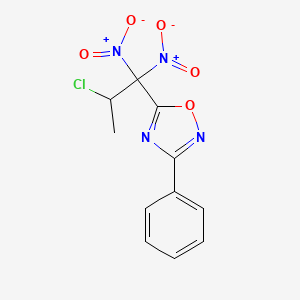
![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)

![trisodium;4-(chlorosulfamoyl)benzoate;dodecyl sulfate;4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14174056.png)
